(Pro7)-Neurokinin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

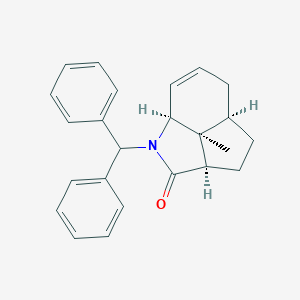

(Pro7)-Neurokinin B, also known as NKB, is a neuropeptide that plays a crucial role in the regulation of various physiological processes, including reproductive function, pain perception, and cardiovascular function. This peptide belongs to the tachykinin family of peptides and is synthesized in the hypothalamus and other regions of the brain.

Mecanismo De Acción

(Pro7)-Neurokinin B binds to the neurokinin 3 receptor (NK3R) and activates a G protein-coupled receptor (GPCR) signaling pathway. The activation of NK3R leads to the activation of phospholipase C (PLC), which in turn activates the inositol triphosphate (IP3) and diacylglycerol (DAG) signaling pathways. The activation of these signaling pathways leads to the release of intracellular calcium ions and the activation of protein kinase C (PKC).

Biochemical and Physiological Effects:

The activation of NK3R by (Pro7)-Neurokinin B leads to various biochemical and physiological effects. These include the release of GnRH, modulation of LH and FSH secretion, regulation of pain perception, and modulation of cardiovascular function. (Pro7)-Neurokinin B has also been shown to play a role in the regulation of body temperature and food intake.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of (Pro7)-Neurokinin B in lab experiments has several advantages. It is a highly specific peptide that binds to the NK3R with high affinity, making it an ideal tool for studying the role of NK3R in various physiological processes. However, the use of (Pro7)-Neurokinin B in lab experiments has some limitations. The synthesis of (Pro7)-Neurokinin B is a complex process that requires specialized equipment and expertise. Moreover, the use of (Pro7)-Neurokinin B in lab experiments is limited by its high cost.

Direcciones Futuras

There are several future directions for the study of (Pro7)-Neurokinin B. One of the future directions is the development of novel drugs that target the NK3R for the treatment of various diseases. Another future direction is the study of the role of (Pro7)-Neurokinin B in the regulation of other physiological processes, such as stress response and immune function. Moreover, the development of new methods for the synthesis of (Pro7)-Neurokinin B may facilitate its use in lab experiments and clinical applications.

Conclusion:

In conclusion, (Pro7)-Neurokinin B is a neuropeptide that plays a crucial role in the regulation of various physiological processes. The synthesis of (Pro7)-Neurokinin B involves the use of SPPS or SPPS, and the final product is purified using HPLC. (Pro7)-Neurokinin B binds to the NK3R and activates a GPCR signaling pathway, leading to various biochemical and physiological effects. The use of (Pro7)-Neurokinin B in lab experiments has several advantages, but it is limited by its high cost and the complexity of its synthesis. There are several future directions for the study of (Pro7)-Neurokinin B, including the development of novel drugs and the study of its role in other physiological processes.

Métodos De Síntesis

The synthesis of (Pro7)-Neurokinin B involves the use of solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). In SPPS, the peptide is synthesized on a solid support, while in SPPS, the peptide is synthesized in solution. The synthesis of (Pro7)-Neurokinin B involves the use of various protecting groups to protect the functional groups of the amino acids during the synthesis process. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a pure form of the peptide.

Aplicaciones Científicas De Investigación

(Pro7)-Neurokinin B has been extensively studied for its role in various physiological processes. It has been shown to play a critical role in the regulation of reproductive function, including the release of gonadotropin-releasing hormone (GnRH) and the modulation of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. Moreover, (Pro7)-Neurokinin B has been implicated in the regulation of pain perception and cardiovascular function.

Propiedades

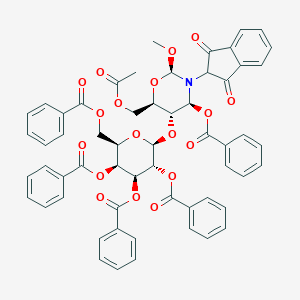

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H77N13O14S2/c1-31(2)22-38(50(77)62-36(47(57)74)17-20-83-3)61-44(69)29-59-54(81)43-16-11-19-68(43)55(82)42(24-33-14-9-6-10-15-33)67-51(78)39(23-32-12-7-5-8-13-32)64-53(80)41(27-46(72)73)66-52(79)40(25-34-28-58-30-60-34)65-49(76)37(18-21-84-4)63-48(75)35(56)26-45(70)71/h5-10,12-15,28,30-31,35-43H,11,16-27,29,56H2,1-4H3,(H2,57,74)(H,58,60)(H,59,81)(H,61,69)(H,62,77)(H,63,75)(H,64,80)(H,65,76)(H,66,79)(H,67,78)(H,70,71)(H,72,73)/t35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTWKWWRHWRUGFW-GMIRWQTLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H77N13O14S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1208.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)

![(S)-hexahydro-3H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B37484.png)

![4-Hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B37485.png)